Sesquicillin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

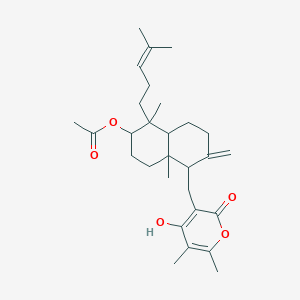

[5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42O5/c1-17(2)10-9-14-29(8)24-12-11-18(3)23(28(24,7)15-13-25(29)34-21(6)30)16-22-26(31)19(4)20(5)33-27(22)32/h10,23-25,31H,3,9,11-16H2,1-2,4-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYRWDMXUDDAXMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C(=C1O)CC2C(=C)CCC3C2(CCC(C3(C)CCC=C(C)C)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Origin of Sesquicillin A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A is a fungal meroterpenoid belonging to the sesquiterpenoid class of natural products. First identified as a potent and selective antagonist of the glucocorticoid receptor, it has since been isolated from multiple fungal species, indicating a broader distribution than initially understood. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, producing organisms, and the experimental protocols for its isolation and characterization. Furthermore, this guide delves into the current understanding of its biosynthetic pathway and its mechanism of action as a modulator of glucocorticoid signaling. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Discovery and Producing Organisms

Sesquicillin was first reported in 1998 as a novel inhibitor of glucocorticoid-mediated signal transduction.[1] The producing organism was identified as a strain of Acremonium sp. [1] Subsequently, the compound later designated as this compound was isolated along with several new analogues (Sesquicillins B, C, D, and E) in 2005 from the culture broth of Albophoma sp. FKI-1778 .[2][3] These findings establish that this compound is a secondary metabolite produced by different genera of fungi.

Fermentation and Isolation Protocols

Detailed experimental protocols for the production and isolation of this compound are crucial for its further study and development. The following sections outline the methodologies derived from published literature.

Fermentation of Producing Organisms

2.1.1. Acremonium sp.

A detailed fermentation protocol for the original isolation of Sesquicillin from Acremonium sp. is available in the 1998 publication by Engel et al. in the Journal of Antibiotics. Due to the lack of access to the full-text article, a summary of a general fermentation process for Acremonium species is provided below.

-

Inoculum Preparation: A seed culture is typically initiated by inoculating a suitable liquid medium with spores or mycelial fragments from a slant culture of Acremonium sp. The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

-

Production Culture: The production medium, often a complex medium containing sources of carbon, nitrogen, and trace elements, is inoculated with the seed culture. The production culture is then incubated under controlled conditions of temperature, pH, and agitation for a specific duration to allow for the biosynthesis of Sesquicillin.

2.1.2. Albophoma sp. FKI-1778

The fermentation of Albophoma sp. FKI-1778 for the production of Sesquicillins has been described.[2][3] A detailed protocol is outlined in the 2005 publication by Uchida et al. in the Journal of Antibiotics. A generalized workflow based on the available information is presented below.

Caption: Fermentation workflow for Albophoma sp. FKI-1778.

Isolation and Purification of this compound

The isolation of this compound from the culture broth typically involves a series of chromatographic steps.

2.2.1. General Protocol

-

Extraction: The culture broth is first separated from the mycelia by filtration or centrifugation. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites, including this compound, into the organic phase.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations to purify this compound. This often involves:

-

Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate).

-

Size-Exclusion Chromatography: Further purification can be achieved using size-exclusion chromatography (e.g., Sephadex LH-20) to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification step typically employs reversed-phase HPLC to obtain highly pure this compound.

-

Caption: General workflow for the isolation and purification of this compound.

Physicochemical and Spectroscopic Data

The structure of this compound was elucidated using a combination of spectroscopic techniques.

| Property | Data |

| Molecular Formula | C₂₉H₄₂O₅ |

| Molecular Weight | 474.6 g/mol |

| Appearance | Colorless solid |

| ¹H NMR (CDCl₃) | Characteristic signals for a sesquiterpenoid with a pyrone moiety. Specific chemical shifts and coupling constants are detailed in the primary literature. |

| ¹³C NMR (CDCl₃) | 29 distinct carbon signals consistent with the proposed structure. Specific chemical shifts are detailed in the primary literature. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry data confirms the molecular formula. |

Biosynthesis of this compound

This compound is a meroterpenoid, meaning its structure is derived from both the terpenoid and polyketide biosynthetic pathways. The core of this compound is a sesquiterpene, which is biosynthesized from farnesyl pyrophosphate (FPP).

The Mevalonate Pathway

The precursor for all isoprenoids, including FPP, is isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In fungi, these are synthesized via the mevalonate pathway.

Caption: Overview of the Mevalonate Pathway leading to IPP and DMAPP.

Sesquiterpene Core Formation

DMAPP serves as the primer for the sequential addition of two IPP units, catalyzed by a farnesyl pyrophosphate synthase, to form the C15 precursor, FPP. A specific sesquiterpene synthase then catalyzes the complex cyclization of FPP to form the characteristic tricyclic core of this compound. The exact sesquiterpene synthase involved in this compound biosynthesis has not yet been characterized.

Mechanism of Action: Glucocorticoid Receptor Antagonism

This compound's primary biological activity is its antagonism of the glucocorticoid receptor (GR). Glucocorticoids, such as cortisol, are steroid hormones that regulate a wide range of physiological processes by binding to the GR, which then translocates to the nucleus and acts as a ligand-activated transcription factor.

This compound acts as a competitive antagonist, binding to the ligand-binding domain of the GR. This binding event prevents the conformational changes necessary for the dissociation of chaperone proteins and the recruitment of coactivators, thereby inhibiting the transcription of glucocorticoid-responsive genes.

Caption: Glucocorticoid receptor signaling and its inhibition by this compound.

Bioactivity Data

This compound and its analogues have been reported to exhibit a range of biological activities.

| Compound | Bioactivity | Potency (IC₅₀ or MIC) | Reference |

| This compound | Glucocorticoid Receptor Antagonism | Data in primary literature | [1] |

| Sesquicillins | Insecticidal activity | Not specified | [2] |

| Sesquicillins | Cytotoxicity against Jurkat cells | Moderately active | [2] |

| Sesquicillins | Activity against Artemia salina | Moderately active | [2] |

Conclusion

This compound is a fascinating fungal metabolite with significant potential in drug discovery, particularly in the context of diseases associated with dysregulated glucocorticoid signaling. Its origin from multiple fungal genera suggests a widespread distribution in nature. While the fundamental aspects of its isolation and primary biological activity have been established, further research is warranted to fully elucidate its biosynthetic pathway, including the identification and characterization of the key enzymes involved. A deeper understanding of its interaction with the glucocorticoid receptor at the molecular level will also be crucial for its development as a therapeutic agent. This technical guide provides a solid foundation for researchers and scientists to build upon in their future investigations of this promising natural product.

References

Discovery and Isolation of Sesquicillin A from Albophoma sp. FKI-1778: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Sesquicillin A, a pyrano-diterpene antibiotic, from the fungus Albophoma sp. FKI-1778. The following sections detail the experimental protocols, quantitative data from the isolation process, and the biological activities of this compound.

Introduction

This compound is a member of the sesquicillin family of antibiotics, which are characterized by a common pyrano-diterpene skeleton.[1][2] It was isolated from the culture broth of Albophoma sp. FKI-1778 along with four new analogues, Sesquicillins B through E.[1][2] The structure of this compound was elucidated through extensive spectroscopic studies, including various NMR experiments.[1][2] This class of compounds has demonstrated a range of biological activities, including insecticidal and cytotoxic effects.[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the discovery and isolation of this compound.

Fermentation of Albophoma sp. FKI-1778

A seed culture of Albophoma sp. FKI-1778 is prepared in a medium containing soluble starch, glycerol, corn steep liquor, and CaCO3, adjusted to a pH of 6.0 before sterilization.[2] The production medium consists of sucrose, cotton seed flour, dried yeast, and CaCO3, also adjusted to pH 6.0.[2] The fermentation is carried out at 27°C for 168 hours with rotary shaking at 210 rpm.[2]

Extraction and Isolation of this compound

The isolation procedure for sesquicillins is a multi-step process involving extraction and chromatography.[2] The 168-hour old culture broth (6 liters) is centrifuged to separate the supernatant.[2] The supernatant is then extracted with an equal volume of ethyl acetate.[2] The organic layer is dried over Na2SO4 and concentrated under reduced pressure.[2] The resulting residue is then subjected to further purification steps.

The crude extract is applied to a silica gel column and eluted with a stepwise gradient of chloroform and methanol. The active fractions are pooled and further purified by preparative HPLC.[2] A final purification by preparative HPLC yields pure this compound as a pale yellow powder.[2]

Structure Elucidation

The planar structure and relative stereochemistry of this compound were determined using a combination of spectroscopic techniques. High-resolution mass spectrometry (HR-MS) was used to determine the molecular formula.[2] A suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments, including 1H-1H COSY, HMBC, and NOESY, were employed to establish the connectivity and spatial relationships of the atoms within the molecule.[1][2]

Quantitative Data

The following tables summarize the quantitative data obtained during the isolation and characterization of this compound and its analogues.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H42O5[3] |

| Molecular Weight | 470.6 g/mol [3] |

| Appearance | Pale yellow powder[2] |

Table 2: Yields of Sesquicillins from 6L Culture Broth

| Compound | Yield (mg) |

| This compound | 4.6[2] |

| Sesquicillin B | 4.4[2] |

| Sesquicillin C | 18.6[2] |

| Sesquicillin D | 2.5[2] |

| Sesquicillin E | 3.9[2] |

Table 3: Biological Activity of Sesquicillins

| Compound | Brine Shrimp Lethality (LD50, µg/ml) | Cytotoxicity against Jurkat cells (IC50, µg/ml) |

| This compound | 25 | 25 |

| Sesquicillin B | 25 | >100 |

| Sesquicillin C | 6.3 | 6.3 |

| Sesquicillin D | 12.5 | 12.5 |

| Sesquicillin E | 25 | 25 |

Visualizations

The following diagrams illustrate the experimental workflow for the discovery and isolation of this compound.

References

Sesquicillin A: A Fungal Metabolite with Anticancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A is a fungal-derived sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities, including insecticidal and potent anticancer properties. Isolated from the fungus Albophoma sp. FKI-1778, this complex natural product exhibits a unique chemical architecture that underpins its diverse functionalities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a summary of its spectroscopic data. Furthermore, this document elucidates the current understanding of this compound's mechanism of action, particularly its role in inducing G1 phase cell cycle arrest in cancer cells and its potential as a glucocorticoid receptor antagonist.

Chemical Structure and Physicochemical Properties

This compound is a complex sesquiterpenoid with the molecular formula C₂₉H₄₂O₅, corresponding to a molecular weight of 470.6 g/mol .[1] Its intricate structure features a pyrano-diterpene skeleton.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₂O₅ | [1] |

| Molecular Weight | 470.6 g/mol | [1] |

| IUPAC Name | [5-[(4-hydroxy-5,6-dimethyl-2-oxopyran-3-yl)methyl]-1,4a-dimethyl-6-methylidene-1-(4-methylpent-3-enyl)-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl] acetate | [1] |

| CAS Number | 51103-58-3 | |

| Synonyms | Sesquicillin, BCA10358, BS-1588 | [1] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol |

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays 29 distinct carbon signals, consistent with its molecular formula. The chemical shifts provide key insights into the carbon skeleton and the presence of various functional groups.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon No. | Chemical Shift (δ) ppm |

| 1 | 169.7 |

| 2 | 163.7 |

| 3 | 157.9 |

| 4 | 118.2 |

| 5 | 115.8 |

| 6 | 100.8 |

| 7 | 74.3 |

| 8 | 54.3 |

| 9 | 50.1 |

| 10 | 41.5 |

| 11 | 39.8 |

| 12 | 37.1 |

| 13 | 36.8 |

| 14 | 34.0 |

| 15 | 31.9 |

| 16 | 29.7 |

| 17 | 26.8 |

| 18 | 25.7 |

| 19 | 24.5 |

| 20 | 22.6 |

| 21 | 21.4 |

| 22 | 18.2 |

| 23 | 17.9 |

| 24 | 16.2 |

| 25 | 14.1 |

| 26 | 12.0 |

| 27 | 11.8 |

| 28 | 9.2 |

| 29 | 8.8 |

(Data sourced from Uchida et al., 2005 and presented in a compiled format)

¹H NMR, Mass Spectrometry, and Infrared Spectroscopy

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer effects being the most prominent.

Table 3: Summary of Biological Activities of this compound

| Activity | Model System | Quantitative Data | Reference |

| Insecticidal | Brine shrimp (Artemia salina) | MIC = 6.25 µg/ml | |

| Cytotoxicity | Jurkat cells | IC₅₀ = 34 µM | |

| Proliferation Inhibition | MCF-7 breast cancer cells | Effective at 20 µg/ml | |

| Cell Cycle Arrest | MCF-7 breast cancer cells | Induces G1 phase arrest | |

| Glucocorticoid Antagonism | - | Inhibitor of glucocorticoid-mediated signal transduction |

G1 Phase Cell Cycle Arrest in Cancer Cells

A key mechanism of this compound's anticancer activity is its ability to induce cell cycle arrest at the G1 phase. In human breast cancer cells (MCF-7), this compound treatment leads to a significant reduction in the expression of G1 phase-related cyclin proteins, including cyclin D1, cyclin A, and cyclin E. Concurrently, it induces the expression of the cyclin-dependent kinase (CDK) inhibitor protein, p21(Waf1/Cip1). Notably, this induction of p21 and subsequent G1 arrest occurs independently of the tumor suppressor protein p53.

Glucocorticoid Receptor Antagonism

This compound has also been identified as an inhibitor of glucocorticoid-mediated signal transduction. This suggests a potential interaction with the glucocorticoid receptor (GR), which could have implications for its use in inflammatory diseases and certain types of cancers where GR signaling is implicated. The precise mechanism of this antagonism is an area for further investigation.

Experimental Protocols

The following are generalized protocols for key experiments related to the study of this compound, based on standard methodologies in the field.

Isolation of this compound from Albophoma sp. FKI-1778

This protocol outlines a general workflow for the extraction and purification of this compound from a fungal culture.

Methodology:

-

Fermentation: Albophoma sp. FKI-1778 is cultured in a suitable liquid medium under optimal growth conditions to promote the production of secondary metabolites.

-

Extraction: The culture broth is separated from the mycelia by filtration. The filtrate is then extracted with an appropriate organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.

-

Concentration: The organic extract is concentrated in vacuo to yield a crude extract.

-

Chromatography: The crude extract is subjected to column chromatography, typically using silica gel, with a gradient of solvents of increasing polarity to separate the components. Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cytotoxicity Assay in Jurkat Cells (MTT Assay)

This protocol describes a method to determine the cytotoxic effects of this compound on the Jurkat cell line.

Methodology:

-

Cell Culture: Jurkat cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.

-

Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined from the dose-response curve.

Cell Cycle Analysis in MCF-7 Cells

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of MCF-7 cells.

Methodology:

-

Cell Culture and Treatment: MCF-7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 6-well plates and treated with this compound at the desired concentration for a specific time.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and collected by centrifugation.

-

Fixation: The cell pellet is resuspended in ice-cold 70% ethanol and incubated at -20°C for at least 2 hours for fixation.

-

Staining: The fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce p53-independent G1 phase cell cycle arrest presents a valuable therapeutic strategy, particularly for cancers with mutated or non-functional p53. The discovery of its glucocorticoid receptor antagonist activity opens up new avenues for research into its potential applications in other diseases. Further studies are warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and reduced toxicity. The development of a total synthesis route for this compound would also be highly beneficial for generating analogs and advancing preclinical and clinical studies.

References

Unveiling Sesquicillin A: A Technical Guide to its Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Sesquicillin A, a fungal metabolite, has garnered significant interest within the scientific community for its notable biological activities, including its potent cytotoxic and cell cycle-modulating effects. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its biological evaluation, and an exploration of its impact on cellular signaling pathways.

Molecular Profile of this compound

This compound is a complex sesquiterpenoid with the molecular formula C₂₉H₄₂O₅. Its molecular weight has been determined to be approximately 470.6 g/mol .[1][2][3] This information is crucial for a range of experimental applications, from molar concentration calculations in bioassays to mass spectrometry analysis.

| Property | Value |

| Molecular Formula | C₂₉H₄₂O₅[1][2][3] |

| Molecular Weight | 470.6 g/mol [1][3] |

| Exact Mass | 470.30322444 Da[1] |

Biological Activity: Induction of G1 Phase Cell Cycle Arrest

A key biological effect of this compound is its ability to induce cell cycle arrest at the G1 phase in human breast cancer cells, specifically the MCF-7 cell line.[4] This arrest is associated with significant changes in the expression of key cell cycle regulatory proteins. Treatment with this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E.[4] Concurrently, there is an observed increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[4] Notably, this induction of G1 phase arrest by this compound occurs in a p53-independent manner.[4]

Signaling Pathway of this compound-Induced G1 Arrest

The mechanism of this compound-induced G1 phase arrest involves the modulation of key regulators of the cell cycle. The diagram below illustrates the proposed signaling pathway.

Caption: this compound signaling pathway leading to G1 phase arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biological evaluation of this compound.

Isolation and Purification of this compound (General Protocol)

1. Fungal Culture and Fermentation:

-

The producing fungal strain (e.g., Albophoma sp.) is cultured on a suitable agar medium to obtain a pure culture.

-

A seed culture is prepared by inoculating a liquid medium with the fungal mycelia and incubating with shaking.

-

The seed culture is then used to inoculate a larger volume of production medium for large-scale fermentation.

2. Extraction of the Crude Metabolite:

-

After an appropriate incubation period, the fermentation broth is separated from the mycelia by filtration or centrifugation.

-

The culture filtrate is then extracted with an organic solvent such as ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

-

This typically involves silica gel column chromatography, followed by further purification steps such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain the pure compound.

Cell Viability Assay in Jurkat Cells

This protocol outlines a method to assess the cytotoxicity of this compound against the human T-lymphocyte cell line, Jurkat.

1. Cell Culture:

-

Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cells should be maintained at a density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

2. Assay Procedure:

-

Seed Jurkat cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of DMSO without the compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Cell Cycle Analysis in MCF-7 Cells by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of MCF-7 cells.

1. Cell Culture and Treatment:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or a vehicle control for the desired time period (e.g., 24 hours).

2. Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

3. Staining and Flow Cytometry:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate at room temperature in the dark for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

The percentage of cells in the G1, S, and G2/M phases of the cell cycle can be determined using appropriate software.[5][6][7]

Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for investigating the biological effects of this compound.

Caption: Workflow for this compound biological evaluation.

Conclusion

This compound presents a compelling profile for further investigation in the field of drug discovery, particularly in oncology. Its defined molecular characteristics and potent biological activity in inducing G1 phase cell cycle arrest provide a solid foundation for future research. The experimental protocols detailed in this guide offer a practical framework for scientists to explore the therapeutic potential of this intriguing fungal metabolite. Further studies into its total synthesis and the elucidation of more detailed mechanisms of action are warranted to fully unlock its promise.

References

- 1. Hirsutanol A inhibits T-acute lymphocytic leukemia Jurkat cell viability through cell cycle arrest and p53-dependent induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Viability Assay with Staurosporine-treated Jurkat Cells [protocols.io]

- 3. Inhibition of Jurkat T Cell Proliferation by Active Components of Rumex japonicus Roots Via Induced Mitochondrial Damage and Apoptosis Promotion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological effects of G1 phase arrest compound, sesquicillin, in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Metformin Induces Apoptosis and Cell Cycle Arrest Mediated by Oxidative Stress, AMPK and FOXO3a in MCF-7 Breast Cancer Cells | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Biosynthesis of Sesquicillin A in Fungi

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, an intriguing fungal metabolite isolated from Albophoma sp. FKI-1778, possesses a unique pyrano-diterpene skeleton. Despite its novel structure and potential biological activities, the biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide provides a comprehensive overview of a proposed biosynthetic pathway for this compound, drawing upon established principles of fungal meroterpenoid biosynthesis. We detail the hypothetical enzymatic steps, precursor molecules, and the genetic architecture of the putative biosynthetic gene cluster. Furthermore, this guide outlines detailed experimental protocols for the identification and characterization of the this compound biosynthetic pathway, including methods for gene cluster identification, heterologous expression, and quantitative analysis. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate a deeper understanding.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. Among these, meroterpenoids, which are synthesized from a combination of polyketide and terpenoid precursors, represent a fascinating class of natural products. This compound, produced by the fungus Albophoma sp. FKI-1778, is a member of the pyrano-diterpene class of meroterpenoids[1]. Its structure features a complex fused ring system derived from a diterpenoid backbone and a pyrone moiety. Understanding the biosynthesis of such complex molecules is crucial for pathway engineering, the production of novel analogs, and the development of new therapeutic agents.

This guide presents a putative biosynthetic pathway for this compound, based on analogous fungal biosynthetic pathways. We hypothesize that the biosynthesis involves a dedicated gene cluster encoding a suite of enzymes, including a polyketide synthase (PKS) for the pyrone ring, a diterpene synthase (di-TPS) for the terpene backbone, and various modifying enzymes such as cytochrome P450 monooxygenases.

Proposed Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound is a multi-step enzymatic cascade, likely orchestrated by a contiguous set of genes within a biosynthetic gene cluster (BGC). The pathway can be conceptually divided into three main stages: 1) formation of the pyrone moiety, 2) synthesis of the diterpene backbone, and 3) coupling and subsequent modifications.

Pyrone Moiety Formation

The α-pyrone ring is a common feature in many fungal polyketides and its formation is typically catalyzed by a Type I or Type III polyketide synthase (PKS)[2][3]. We propose that a dedicated PKS in the this compound BGC utilizes acetyl-CoA and malonyl-CoA to assemble a triketide intermediate, which then undergoes cyclization and dehydration to form a 4-hydroxy-6-methyl-2-pyrone core[2].

Diterpene Backbone Synthesis

The diterpene skeleton of this compound is proposed to originate from geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids. GGPP is synthesized via the mevalonate pathway. A diterpene synthase (di-TPS) within the BGC would then catalyze the cyclization of GGPP to form a specific carbocyclic diterpene intermediate[4][5]. The exact structure of this intermediate would be determined by the specific folding and catalytic activity of the di-TPS.

Meroterpenoid Assembly and Tailoring

The pyrone and diterpene moieties are likely coupled through the action of a prenyltransferase (PT), a class of enzymes known to catalyze the C- or O-prenylation of aromatic compounds with isoprenoid pyrophosphates[6]. Following the coupling, a series of post-modification reactions, including hydroxylations, oxidations, and potentially rearrangements, are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases, to yield the final structure of this compound[7][8][9][10].

Data Presentation

As the biosynthesis of this compound has not been experimentally determined, quantitative data is not available. The following table presents a hypothetical dataset that could be generated from fermentation experiments aimed at optimizing this compound production.

| Fermentation Condition | Glucose (g/L) | Yeast Extract (g/L) | Temperature (°C) | This compound Titer (mg/L) |

| Standard | 20 | 5 | 25 | 15.2 ± 1.8 |

| High Glucose | 40 | 5 | 25 | 25.6 ± 2.5 |

| High Yeast Extract | 20 | 10 | 25 | 18.9 ± 2.1 |

| Low Temperature | 20 | 5 | 20 | 10.5 ± 1.5 |

| Optimized | 40 | 7.5 | 22 | 35.8 ± 3.2 |

Experimental Protocols

To elucidate the biosynthetic pathway of this compound, a series of molecular genetics and biochemical experiments are required. The following protocols provide a general framework for this investigation.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the gene cluster responsible for this compound biosynthesis in Albophoma sp. FKI-1778.

Methodology:

-

Genome Sequencing:

-

Culture Albophoma sp. FKI-1778 in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

-

Harvest the mycelia by filtration and freeze-dry.

-

Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

-

Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to obtain a high-quality genome assembly[11][12].

-

-

Bioinformatic Analysis:

-

Annotate the assembled genome to predict open reading frames (ORFs).

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) to identify putative secondary metabolite BGCs[13][14][15].

-

Search for BGCs containing genes encoding a PKS, a di-TPS, a prenyltransferase, and P450 monooxygenases, as these are the expected key enzymes for pyrano-diterpene biosynthesis.

-

The genome of the related species Albophoma yamanashiensis can be used for comparative genomics to aid in the identification of the BGC[16][17][18].

-

Heterologous Expression of the Putative BGC

Objective: To confirm the function of the candidate BGC by expressing it in a heterologous host.

Methodology:

-

Vector Construction:

-

Transformation and Expression:

-

Transform the expression vector into a well-characterized fungal host, such as Aspergillus oryzae, using protoplast-mediated transformation[1].

-

Select positive transformants using an appropriate selection marker.

-

Culture the transformants in a suitable production medium.

-

-

Metabolite Analysis:

-

Extract the secondary metabolites from the culture broth and mycelia of the transformants using ethyl acetate.

-

Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolite profile to that of the wild-type Albophoma sp. FKI-1778 and a negative control (host strain with an empty vector)[22][23][24][25][26].

-

The production of this compound by the heterologous host confirms the identity of the BGC.

-

In Vitro Characterization of Key Enzymes

Objective: To determine the specific function of the key enzymes (PKS, di-TPS, PT, P450s) in the this compound biosynthetic pathway.

Methodology:

-

Gene Cloning and Protein Expression:

-

Clone the individual genes encoding the PKS, di-TPS, PT, and selected P450s into an E. coli expression vector.

-

Express the proteins in E. coli and purify them using affinity chromatography.

-

-

Enzyme Assays:

-

PKS Assay: Incubate the purified PKS with acetyl-CoA, malonyl-CoA, and other necessary cofactors. Analyze the reaction products by HPLC-MS to identify the pyrone product[27][28].

-

di-TPS Assay: Incubate the purified di-TPS with GGPP. Extract the products with an organic solvent and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the cyclized diterpene product[5][29][30].

-

PT Assay: Incubate the purified PT with the pyrone product from the PKS assay and the diterpene intermediate from the di-TPS assay (or a suitable analog). Analyze the reaction products by HPLC-MS.

-

P450 Assays: Incubate the purified P450s with the coupled meroterpenoid intermediate and NADPH. Analyze the products by HPLC-MS to identify hydroxylated or oxidized derivatives[7][8][9][10][31].

-

Conclusion

While the precise biosynthetic pathway of this compound remains to be experimentally validated, this guide provides a robust, hypothesis-driven framework for its elucidation. The proposed pathway, based on established principles of fungal meroterpenoid biosynthesis, suggests a convergent synthesis from polyketide and diterpenoid precursors. The detailed experimental protocols outlined herein offer a clear roadmap for researchers to identify the this compound biosynthetic gene cluster, functionally characterize the key enzymes, and ultimately reconstruct the entire pathway. The successful elucidation of this pathway will not only provide fundamental insights into the biosynthesis of complex fungal natural products but also open avenues for the engineered production of novel pyrano-diterpenoids with potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Diterpenes Specially Produced by Fungi: Structures, Biological Activities, and Biosynthesis (2010–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. A Cytochrome P450 Serves as an Unexpected Terpene Cyclase during Fungal Meroterpenoid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Fungal Cytochrome P450 Monooxygenases: Their Distribution, Structure, Functions, Family Expansion, and Evolutionary Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The versatility of the fungal cytochrome P450 monooxygenase system is instrumental in xenobiotic detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mycosphere.org [mycosphere.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. Detecting and prioritizing biosynthetic gene clusters for bioactive compounds in bacteria and fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ingentaconnect.com [ingentaconnect.com]

- 18. journals.asm.org [journals.asm.org]

- 19. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. pubcompare.ai [pubcompare.ai]

- 23. agilent.com [agilent.com]

- 24. Quantification of 700 mycotoxins and other secondary metabolites of fungi and plants in grain products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. The polyketide synthase (PKS) of aspyrone biosynthesis: evidence for the enzyme bound intermediates from incorporation studies with N-acetylcysteamine thioesters in intact cells of Aspergillus melleus - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 28. Reshaping the 2‐Pyrone Synthase Active Site for Chemoselective Biosynthesis of Polyketides - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Variants and Derivatives of Sesquicillin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquicillin A, a sesquiterpenoid natural product, and its naturally occurring analogues represent a class of bioactive compounds with potential applications in drug discovery. This technical guide provides a comprehensive overview of the known natural variants of this compound, their biological activities, and the experimental protocols for their isolation and characterization. While the exploration of synthetic derivatives of this compound is still in its nascent stages, this document outlines potential synthetic strategies and the broader context of sesquiterpenoid chemistry. Furthermore, this guide delves into the putative biosynthetic pathway of these molecules and proposes potential mechanisms of action based on the activities of structurally related compounds. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding and further research in this promising area of natural product chemistry.

Natural Variants of this compound

To date, four natural variants of this compound have been isolated from the culture broth of the fungus Albophoma sp. FKI-1778: Sesquicillin B, C, D, and E.[1] These compounds share the same core pyrano-diterpene skeleton as this compound. The structures of these variants were elucidated using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).[1]

Structures of this compound and its Natural Variants

The chemical structures of this compound, B, C, D, and E would be depicted here in a final document. For the purpose of this output, textual descriptions are provided.

-

This compound: The parent compound.

-

Sesquicillin B, C, D, and E: Structural analogues of this compound, with variations in their functional groups and stereochemistry, as determined by detailed NMR analysis.[1]

Biological Activity of Natural Variants

This compound and its natural variants have demonstrated moderate inhibitory activity against the growth of brine shrimp (Artemia salina) and the human Jurkat T cell line.[1] This suggests potential insecticidal and cytotoxic properties.

Table 1: Summary of Reported Biological Activities of Sesquicillins

| Compound | Target Organism/Cell Line | Activity Type | Reported Potency |

| This compound | Artemia salina | Insecticidal | Moderate |

| Jurkat cells | Cytotoxic | Moderate | |

| Sesquicillin B | Artemia salina | Insecticidal | Moderate |

| Jurkat cells | Cytotoxic | Moderate | |

| Sesquicillin C | Artemia salina | Insecticidal | Moderate |

| Jurkat cells | Cytotoxic | Moderate | |

| Sesquicillin D | Artemia salina | Insecticidal | Moderate |

| Jurkat cells | Cytotoxic | Moderate | |

| Sesquicillin E | Artemia salina | Insecticidal | Moderate |

| Jurkat cells | Cytotoxic | Moderate |

Note: Specific IC50 or MIC values for the biological activities of this compound and its natural variants have not been reported in the reviewed literature. The term "moderate" is used as a qualitative descriptor from the source publication.[1]

Derivatives of this compound

As of the latest literature review, there are no specific reports on the synthesis of semi-synthetic or synthetic derivatives of this compound. However, the sesquiterpenoid scaffold presents numerous opportunities for chemical modification to explore structure-activity relationships (SAR) and develop analogues with enhanced potency or novel biological activities.

Potential Strategies for Derivatization

The chemical structure of this compound contains several functional groups that are amenable to modification. Standard organic chemistry reactions could be employed to generate a library of derivatives. Potential modifications include:

-

Esterification or Etherification: Modification of hydroxyl groups.

-

Oxidation or Reduction: Interconversion of hydroxyl and ketone functionalities.

-

Halogenation: Introduction of halogen atoms at various positions.

-

Click Chemistry: For the introduction of diverse molecular fragments if an alkyne or azide handle can be installed.

Experimental Protocols

Isolation and Purification of Natural Sesquicillins

The following is a generalized protocol based on the isolation of Sesquicillins B-E from Albophoma sp. FKI-1778.[1]

Diagram 1: General Workflow for Isolation of Sesquicillins

Caption: Workflow for the isolation and characterization of natural Sesquicillins.

Methodology:

-

Fermentation: Albophoma sp. FKI-1778 is cultured in a suitable liquid medium to promote the production of secondary metabolites, including sesquicillins.

-

Extraction: The culture broth is extracted with an organic solvent (e.g., ethyl acetate) to partition the metabolites into the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatography: The crude extract is subjected to a series of chromatographic separations. This typically involves:

-

Silica Gel Column Chromatography: To perform an initial fractionation of the extract based on polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of the individual sesquicillin compounds.

-

-

Structure Elucidation: The purified compounds are structurally characterized using:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H, ¹³C) and 2D (COSY, HMBC, NOESY) experiments to determine the chemical structure and stereochemistry.

-

Bioactivity Assays

3.2.1. Brine Shrimp Lethality Assay

This assay is a simple, rapid, and low-cost method for the preliminary assessment of general toxicity and insecticidal activity.

-

Hatching of Brine Shrimp: Artemia salina eggs are hatched in artificial seawater under a light source.

-

Preparation of Test Solutions: The test compounds (Sesquicillins) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

-

Exposure: A defined number of brine shrimp nauplii (larvae) are added to each concentration of the test solution.

-

Incubation: The nauplii are incubated for a specified period (e.g., 24 hours).

-

Counting: The number of dead and surviving nauplii are counted.

-

Data Analysis: The percentage of mortality is calculated for each concentration, and the LC50 (lethal concentration for 50% of the population) can be determined.

3.2.2. Cytotoxicity Assay (e.g., against Jurkat cells)

This assay is used to determine the cytotoxic (cell-killing) potential of a compound against a specific cell line.

-

Cell Culture: Jurkat cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microplates at a specific density.

-

Compound Treatment: The cells are treated with various concentrations of the sesquicillin compounds.

-

Incubation: The plates are incubated for a defined period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC50 (concentration that inhibits 50% of cell growth) is then determined.

Biosynthesis and Mechanism of Action

Putative Biosynthetic Pathway of this compound

Sesquiterpenoids are synthesized from farnesyl pyrophosphate (FPP), which is derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The biosynthesis of the sesquicillin core is likely initiated by the cyclization of FPP, catalyzed by a specific terpene synthase.

Diagram 2: Putative Biosynthesis of the Sesquiterpenoid Core

References

Spectroscopic Elucidation of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sesquicillin A, a meroterpenoid known for its insecticidal and cytotoxic activities. The following sections detail its mass spectrometry and Nuclear Magnetic Resonance (NMR) data, the experimental protocols for their acquisition, and a visual representation of the structure elucidation workflow.

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) in positive ion mode is a commonly employed technique. The data provides the exact mass of the protonated molecule, which can be used to calculate the molecular formula with high accuracy.

| Parameter | Value | Reference |

| Molecular Formula | C₂₉H₄₂O₅ | [1] |

| Calculated Exact Mass | 470.3032 | [1] |

| Observed Mass [M+H]⁺ | 471.3112 | |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap |

Note: The observed mass may vary slightly between different instruments and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. The ¹H and ¹³C NMR data for this compound, acquired in deuterochloroform (CDCl₃), are presented below. These assignments are typically confirmed through a suite of two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |

| 1 | 37.1 (t) | 1.45 (m), 1.55 (m) |

| 2 | 19.5 (t) | 1.95 (m) |

| 3 | 42.1 (d) | 1.78 (m) |

| 4 | 33.5 (s) | - |

| 5 | 55.4 (d) | 1.35 (m) |

| 6 | 21.9 (t) | 1.60 (m), 1.70 (m) |

| 7 | 30.1 (t) | 2.05 (m) |

| 8 | 35.9 (d) | 1.85 (m) |

| 9 | 134.5 (s) | - |

| 10 | 39.3 (s) | - |

| 11 | 124.8 (d) | 5.10 (t, 7.0) |

| 12 | 131.3 (s) | - |

| 13 | 25.7 (q) | 1.68 (s) |

| 14 | 17.7 (q) | 1.60 (s) |

| 15 | 28.3 (q) | 0.95 (s) |

| 16 | 15.6 (q) | 0.85 (s) |

| 17 | 148.2 (s) | - |

| 18 | 106.8 (t) | 4.55 (s), 4.85 (s) |

| 1' | 164.5 (s) | - |

| 2' | 101.2 (s) | - |

| 3' | 161.8 (s) | - |

| 4' | 108.7 (d) | 6.15 (s) |

| 5' | 139.8 (s) | - |

| 6' | 20.4 (q) | 2.05 (s) |

| 7' | 12.0 (q) | 1.80 (s) |

| OAc | 170.5 (s), 21.2 (q) | 2.08 (s) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A representative protocol for acquiring NMR data for a natural product like this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterochloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: Spectra are recorded on a Bruker Avance III HD 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.

-

¹H NMR Acquisition:

-

Pulse Program: A standard 90° pulse sequence is used.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used.

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Standard pulse programs are utilized for each experiment.

-

Data are typically acquired with 2048 data points in the direct dimension (f2) and 256-512 increments in the indirect dimension (f1).

-

The number of scans per increment is adjusted based on the sample concentration, typically ranging from 4 to 16.

-

Data processing involves zero-filling in the f1 dimension and applying appropriate window functions (e.g., sine-bell) before Fourier transformation.

-

High-Resolution Mass Spectrometry (HR-MS)

A typical protocol for HR-ESI-MS analysis is as follows:

-

Sample Preparation: A dilute solution of this compound (approximately 10-50 µg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Bruker maXis II QTOF or a Thermo Scientific Orbitrap Exploris, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 3-5 µL/min.

-

Mass Range: A scan range of m/z 100-1000 is generally sufficient.

-

Capillary Voltage: 3.5-4.5 kV.

-

Nebulizer Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 6-8 L/min at 180-200 °C.

-

Data Analysis: The acquired spectrum is processed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition using the instrument's software.

-

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical flow of experiments and data analysis in the process of determining the structure of this compound.

Caption: Workflow for the structure elucidation of this compound.

This guide provides foundational spectroscopic information and standardized protocols relevant to the study of this compound. Researchers can utilize this data as a reference for compound identification and as a template for designing their own analytical workflows.

References

The Biological Activities of Sesquicillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a meroterpenoid natural product isolated from the fungus Albophoma sp. FKI-1778.[1] Structurally, it belongs to the pyrano-diterpene class of compounds.[1] Possessing a unique chemical architecture, this compound has garnered interest for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its cytotoxic and insecticidal properties, as well as its mechanism of action in cancer cells. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, oncology, and insecticide development.

Biological Activities

This compound has demonstrated a range of biological activities, primarily centered around its cytotoxic and insecticidal effects.

Cytotoxic Activity

This compound exhibits moderate inhibitory activity against the growth of the human T-cell leukemia cell line, Jurkat.[1] Furthermore, it has been shown to induce G1 phase cell cycle arrest in the human breast cancer cell line, MCF-7.[1] This suggests a potential role for this compound as an anticancer agent.

Insecticidal Activity

Initial screenings have identified this compound as an insecticidal antibiotic.[1]

Other Activities

The producing organism, Albophoma sp. FKI-1778, was initially investigated due to its activity in a brine shrimp (Artemia salina) lethality assay, indicating general toxicity.[1]

Quantitative Data

While the primary literature describes the biological activities of this compound, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or LC50 (lethal concentration, 50%) values are not consistently reported in the readily available scientific literature. The following tables are provided as a template for the expected quantitative data for the observed biological activities.

Table 1: Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| Jurkat | Cytotoxicity Assay | Cell Viability | Data not available | [1] |

| MCF-7 | Cell Proliferation Assay | G1 Phase Arrest | Data not available | [1] |

Table 2: Insecticidal Activity of this compound

| Target Organism | Assay Type | Endpoint | LC50 (µg/mL) | Reference |

| Not Specified | Insecticidal Assay | Mortality | Data not available | [1] |

Table 3: General Toxicity of this compound

| Organism | Assay Type | Endpoint | LC50 (µg/mL) | Reference |

| Artemia salina | Brine Shrimp Lethality Assay | Mortality | Data not available | [1] |

Mechanism of Action: G1 Phase Cell Cycle Arrest in Breast Cancer Cells

A significant aspect of this compound's biological activity is its ability to induce G1 phase arrest in human breast cancer cells (MCF-7).[1] This mechanism involves the modulation of key cell cycle regulatory proteins. Specifically, treatment with this compound leads to a decrease in the expression levels of cyclin D1, cyclin A, and cyclin E. Concurrently, there is an increase in the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1).[1] Notably, this induction of G1 phase arrest by this compound occurs independently of the tumor suppressor protein p53.[1]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound-induced G1 phase arrest in MCF-7 cells.

Caption: Proposed mechanism of this compound-induced G1 phase cell cycle arrest.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not fully available in the public domain. However, based on standard laboratory practices, the following methodologies are likely to have been employed.

Brine Shrimp Lethality Assay

This assay is a common preliminary screen for general toxicity and cytotoxic activity.

-

Hatching of Brine Shrimp: Artemia salina cysts are hatched in artificial seawater under constant illumination and aeration for 24-48 hours.

-

Preparation of Test Solutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to various concentrations.

-

Exposure: A defined number of brine shrimp nauplii (larvae) are transferred to wells of a microplate or small vials containing the test solutions.

-

Incubation: The plates or vials are incubated for a specified period, typically 24 hours, under controlled temperature and light conditions.

-

Data Collection: The number of dead (non-motile) nauplii in each well is counted.

-

Analysis: The percentage of mortality is calculated for each concentration, and the LC50 value is determined using statistical methods such as probit analysis.

Jurkat Cell Cytotoxicity Assay

This assay assesses the ability of a compound to kill or inhibit the growth of Jurkat cells.

-

Cell Culture: Jurkat cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density.

-

Compound Treatment: this compound, dissolved in a suitable solvent, is added to the wells at various concentrations. Control wells receive the solvent alone.

-

Incubation: The plate is incubated for a defined period, typically 24 to 72 hours.

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as MTT, MTS, or XTT, or a luminescence-based assay like CellTiter-Glo. These assays measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence readings are used to calculate the percentage of cell viability relative to the control. The IC50 value is then determined by plotting cell viability against compound concentration.

Insecticidal Assay

The specific protocol for the insecticidal activity of this compound is not detailed. However, a common method is a contact toxicity assay.

-

Test Organism: A suitable insect species is chosen for the assay.

-

Preparation of Test Substance: this compound is dissolved in an appropriate solvent.

-

Application: A precise amount of the test solution is applied topically to the dorsal thorax of each insect, or applied to a surface (e.g., filter paper in a petri dish) to which the insects are exposed.

-

Observation: The insects are observed for mortality at specific time intervals (e.g., 24, 48, 72 hours).

-

Data Analysis: The percentage of mortality is recorded for each concentration, and the LC50 or LD50 (lethal dose, 50%) is calculated.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the proportion of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: MCF-7 cells are cultured as described for Jurkat cells and then treated with various concentrations of this compound for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol (e.g., 70%) to permeabilize the cell membrane.

-

Staining: The fixed cells are washed and then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is analyzed to generate a histogram of DNA content. Cells in the G1 phase have a 2n DNA content, cells in the G2/M phase have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. The percentage of cells in each phase is quantified.

Experimental Workflow Diagram

Caption: General experimental workflows for assessing the biological activities of this compound.

Conclusion

This compound is a fungal metabolite with demonstrated cytotoxic and insecticidal activities. Its mechanism of action in breast cancer cells, involving the induction of G1 phase cell cycle arrest through the modulation of cyclins and CDK inhibitors, highlights its potential as a lead compound for cancer chemotherapy. Further research is warranted to fully elucidate its molecular targets, establish a comprehensive quantitative profile of its biological activities, and explore its therapeutic and practical applications. The lack of publicly available, detailed quantitative data and experimental protocols underscores the need for follow-up studies to build upon the foundational knowledge of this promising natural product.

References

Sesquicillin A: A Fungal Metabolite with Insecticidal Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquicillin A is a sesquiterpenoid antibiotic that was first isolated from a fungal culture.[1] More recently, it and its analogues, sesquicillins B, C, D, and E, have been isolated from the fungus Albophoma sp. FKI-1778.[2][3] These compounds have demonstrated a range of biological activities, including moderate insecticidal properties.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound as an insecticidal agent, with a focus on its quantitative data, experimental protocols, and potential, though currently unelucidated, mechanisms of action. This document is intended to serve as a resource for researchers in the fields of natural product chemistry, insecticide development, and drug discovery.

Quantitative Data on Insecticidal Activity

The primary quantitative data for the insecticidal activity of this compound comes from a study by Uchida et al. (2005), where its inhibitory activity was assessed against the brine shrimp, Artemia salina.[2] While not a true insect, the brine shrimp lethality assay is a common and well-established preliminary screen for insecticidal and cytotoxic activities of natural products.[4][5] The results of this assay are summarized in the table below.

| Compound | Test Organism | Activity | IC50 (µg/ml) |

| This compound | Artemia salina | Inhibitory | 25 |

| Sesquicillin B | Artemia salina | Inhibitory | 50 |

| Sesquicillin C | Artemia salina | Inhibitory | 12.5 |

| Sesquicillin D | Artemia salina | Inhibitory | 25 |

| Sesquicillin E | Artemia salina | Inhibitory | 100 |

| Data sourced from Uchida et al., 2005[2] |

Experimental Protocols

Brine Shrimp (Artemia salina) Lethality Bioassay

The following is a generalized protocol for the brine shrimp lethality assay, based on standard methodologies, as a detailed protocol was not provided in the primary literature describing the activity of this compound.[2][4][5][6]

1. Hatching of Brine Shrimp Cysts:

-

Artemia salina cysts are hatched in a container filled with artificial seawater (prepared by dissolving 38 g of sea salt in 1 L of distilled water).

-

The container is illuminated from one side to attract the newly hatched nauplii.

-

Hatching is typically complete within 24-48 hours at room temperature (25-30°C).

2. Preparation of Test Solutions:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared using artificial seawater to achieve the desired test concentrations. The final concentration of the solvent should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

3. Bioassay Procedure:

-

The bioassay is conducted in 96-well microplates.

-

A specific number of brine shrimp nauplii (typically 10-15) are transferred into each well containing the test solutions.

-

Each concentration is tested in triplicate.

-

A negative control (artificial seawater with the solvent) and a positive control (a known toxicant, e.g., potassium dichromate) are included in each assay.

-

The plates are incubated for 24 hours under illumination.

4. Data Collection and Analysis:

-

After 24 hours, the number of dead nauplii in each well is counted.

-

The percentage of mortality is calculated for each concentration.

-

The IC50 (median inhibitory concentration) value, the concentration that causes 50% mortality of the brine shrimp, is determined using probit analysis or other suitable statistical methods.

Caption: Workflow for the Artemia salina lethality bioassay.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound as an insecticidal agent has not yet been elucidated in the scientific literature. The moderate toxicity observed in the brine shrimp assay suggests a potential disruption of fundamental physiological processes.

Based on the known activities of other sesquiterpenoids and fungal metabolites, several putative mechanisms could be explored in future research:

-

Neurotoxicity: Many insecticides target the insect nervous system.[5] Sesquiterpenoids have been shown to interact with various neuronal targets, including ion channels and receptors. Further investigation into the effects of this compound on insect neurons is warranted.

-

Enzyme Inhibition: Fungal secondary metabolites are known to inhibit a wide range of enzymes.[7] this compound could potentially inhibit enzymes critical for insect survival, such as those involved in digestion, detoxification, or energy metabolism.

-

Disruption of Cell Membranes: Some natural products exert their toxic effects by disrupting the integrity of cell membranes, leading to cell death.

To date, no specific signaling pathways have been identified as being modulated by this compound in the context of its insecticidal activity.

Caption: Hypothetical mechanisms of action for this compound.

Conclusion and Future Directions

This compound, a sesquiterpenoid produced by Albophoma sp., has demonstrated moderate insecticidal activity in preliminary screenings. While the initial quantitative data from the Artemia salina bioassay is promising, further research is required to fully characterize its potential as a lead compound for insecticide development.

Key areas for future investigation include:

-

Broad-spectrum Insecticidal Activity: Testing this compound against a panel of agronomically and medically important insect pests to determine its spectrum of activity and to obtain more specific LD50 and LC50 values.

-

Mechanism of Action Studies: Elucidating the specific molecular target(s) and signaling pathways affected by this compound in insects. This could involve target-based screening, transcriptomics, and proteomics approaches.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify the key structural features responsible for its insecticidal activity, which could lead to the development of more potent and selective compounds.

-

Toxicology and Environmental Impact: Assessing the toxicity of this compound to non-target organisms, including beneficial insects, mammals, and aquatic life, to evaluate its environmental safety profile.

The development of new insecticidal agents with novel modes of action is crucial for managing insecticide resistance and for providing more environmentally benign pest control solutions. This compound represents a promising starting point for such endeavors, and further in-depth research is warranted to unlock its full potential.

References

- 1. Antimicrobial activity and brine shrimp toxicity of extracts of Terminalia brownii roots and stem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New sesquicillins, insecticidal antibiotics produced by Albophoma sp. FKI-1778 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Lethality Bioassay using Artemia salina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-bacterial activity and brine shrimp lethality bioassay of methanolic extracts of fourteen different edible vegetables from Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening natural products against Artemia salina [protocols.io]

- 7. Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cytotoxic Potential of Sesquicillin A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Sesquicillin A, a fungal-derived compound, on various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel anti-cancer agents. Here, we consolidate the current understanding of this compound's mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Core Findings: this compound Induces G1 Phase Cell Cycle Arrest

Research has demonstrated that this compound exerts its cytotoxic effects primarily by inducing G1 phase arrest in human breast cancer cells. This is achieved through the modulation of key cell cycle regulatory proteins. Specifically, this compound has been shown to decrease the expression levels of cyclin D1, cyclin A, and cyclin E. Concurrently, it increases the expression of the cyclin-dependent kinase (CDK) inhibitor, p21(Waf1/Cip1). A noteworthy aspect of this mechanism is its independence from the tumor suppressor protein p53, suggesting a potential therapeutic avenue for cancers with mutated or non-functional p53.[1]

Quantitative Analysis of Cytotoxicity

While specific IC50 values for this compound across a broad range of cancer cell lines are not extensively documented in publicly available literature, the established mechanism of G1 arrest provides a strong rationale for its anti-proliferative activity. The IC50 value, or half-maximal inhibitory concentration, is a critical measure of a compound's potency. For the purposes of this guide, a hypothetical table of IC50 values is presented below to illustrate how such data would be structured for comparative analysis.

| Cancer Cell Line | Cell Type | This compound IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | [Data Not Available] |

| MDA-MB-231 | Breast Adenocarcinoma | [Data Not Available] |

| HeLa | Cervical Adenocarcinoma | [Data Not Available] |

| A549 | Lung Carcinoma | [Data Not Available] |

| HCT116 | Colorectal Carcinoma | [Data Not Available] |

Note: The IC50 values in this table are placeholders. Further experimental investigation is required to determine the precise cytotoxic potency of this compound against these and other cancer cell lines.

Experimental Protocols